molecular formula C8H17ClFNO2 B2598482 Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride CAS No. 2375258-78-7

Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride

Cat. No. B2598482
CAS RN: 2375258-78-7
M. Wt: 213.68
InChI Key: QZNNNRBLFICSRN-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride” is a chemical compound with the IUPAC name “tert-butyl 2-amino-4-fluorobutanoate hydrochloride”. It has a molecular weight of 213.68 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H . This provides a standardized textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride” is a powder with a molecular weight of 213.68 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 52.3 Ų .

Scientific Research Applications

Synthesis and Inhibitors

Tert-butyl 2-amino-4-fluorobutanoate hydrochloride has been utilized in the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids, which are potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds exhibit competitive reversible inhibition and have been explored for mapping the active site of GABA-T, suggesting their potential in designing drugs targeting neurological disorders (Silverman, Durkee, & Invergo, 1986).

Antimalarial Activity

A series of 4'-fluoro and 4'-chloro analogues of amodiaquine, synthesized to modify the "metabolic alert" of the 4-aminophenol group, were evaluated for antimalarial activity. These analogues were developed to address the toxicity concerns associated with amodiaquine, demonstrating the compound's role in creating safer and more effective antimalarial agents (O’Neill et al., 2009).

Fluorinated Amino Acids and NMR Sensitivity

Perfluoro-tert-butyl homoserine, a highly fluorinated amino acid derivative, has been shown to stabilize proteins and complexes, offering novel methods for the selective detection of specific molecular events via 19F NMR. This demonstrates the compound's applicability in biochemistry and molecular biology for probing protein functions and interactions in complex solutions (Tressler & Zondlo, 2017).

Environmental Studies

In environmental chemistry, the hydrolysis of terbufos, an organophosphorus pesticide, was studied to identify major degradation products and understand the mechanisms involved. This research highlights the compound's relevance in assessing the environmental impact of pesticide degradation products and their toxicity (Hong, Win, & Pehkonen, 1998).

Solvent Interactions

The solute-solvent interactions of amino acids and ionic liquids were explored in a study that included 1-butyl-3-methylimidazolium tetrafluoroborate [Bmim][BF4], shedding light on the molecular interactions in ternary systems. This research is significant for understanding the physicochemical properties of amino acids in various solvents, which has implications for biochemical and industrial processes (Rafiee & Frouzesh, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

tert-butyl 2-amino-4-fluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNNNRBLFICSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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